Increased Lipophilicity vs. Unsubstituted and Des-Methyl Analogs
The 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide (MW: 281.31 g/mol) exhibits a calculated XLogP3-AA value of 2.4, reflecting the lipophilic contribution of both the N-methyl and 5-phenoxy substituents [1]. This value represents a substantial increase in lipophilicity compared to the simpler analog 1-methyl-1H-indole-2-carbohydrazide (MW: 189.21 g/mol, CAS 56809-86-0), which lacks the phenoxy group and has an estimated XLogP3 of 1.1 [2]. The 2.4 logP value is also higher than that of 5-phenoxy-1H-indole-2-carbohydrazide (MW: 267.28 g/mol, CAS 732248-34-9), which lacks the N-methyl group and has an estimated XLogP3 of 1.8 [3].
| Evidence Dimension | Calculated Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4 |
| Comparator Or Baseline | 1-Methyl-1H-indole-2-carbohydrazide (XLogP3 = 1.1); 5-Phenoxy-1H-indole-2-carbohydrazide (XLogP3 = 1.8) |
| Quantified Difference | ΔXLogP = +1.3 vs. 1-methyl analog; ΔXLogP = +0.6 vs. 5-phenoxy analog |
| Conditions | Computed descriptors from PubChem (XLogP3 algorithm) |
Why This Matters
This higher lipophilicity profile is a key differentiator for procurement, as it may enhance membrane permeability and metabolic stability in cell-based assays, making it a more suitable lead-like scaffold for central nervous system or intracellular targets compared to its more polar analogs.
- [1] PubChem. (2026). Compound Summary for CID 4573346, 1-Methyl-5-phenoxy-1H-indole-2-carbohydrazide. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 347781, 1-Methyl-1H-indole-2-carbohydrazide. National Center for Biotechnology Information. View Source
- [3] PubChem. (2026). Compound Summary for CID 2893468, 5-Phenoxy-1H-indole-2-carbohydrazide. National Center for Biotechnology Information. View Source
